Methyl 7-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7BrO2S and a molecular weight of 272.14 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-bromobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the ester group.
Scientific Research Applications
Methyl 7-bromobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including kinase inhibitors and other enzyme inhibitors.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 7-bromobenzo[b]thiophene-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been studied as kinase inhibitors, where they bind to the active site of the enzyme and inhibit its activity. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzo[b]thiophene-2-carboxylate
- Methyl 7-nitrobenzo[b]thiophene-2-carboxylate
- Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is unique due to the specific position of the bromine atom on the thiophene ring, which can influence its reactivity and the types of derivatives that can be synthesized. This positional specificity can lead to unique biological activities and applications compared to other similar compounds .
Properties
IUPAC Name |
methyl 7-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZRZXWHVICJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594765 | |
Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-53-3 | |
Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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